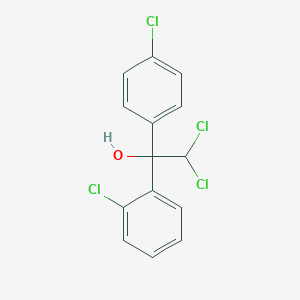
cis,cis,cis-9,12,15-Heneicosatrienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9(Z),12(Z),15(Z)-Heneicosatrienoic acid: is a polyunsaturated fatty acid with a 21-carbon backbone and three cis double bonds located at the 9th, 12th, and 15th positions. This compound is part of the broader class of unsaturated fatty acids, which are known for their roles in various biological processes and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available fatty acids or their derivatives.
Chain Elongation: The carbon chain is elongated using methods such as the Wittig reaction or olefin metathesis.
Introduction of Double Bonds: The double bonds are introduced through selective hydrogenation or dehydrogenation reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid may involve biotechnological approaches, such as the use of genetically modified microorganisms or plants that can produce the compound in large quantities. These methods are often more sustainable and cost-effective compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
9(Z),12(Z),15(Z)-Heneicosatrienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides, epoxides, or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated fatty acids.
Substitution: The hydrogen atoms on the double bonds can be substituted with other functional groups through reactions like halogenation or hydroxylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
Oxidation: Hydroperoxides, epoxides, and alcohols.
Reduction: Saturated fatty acids.
Substitution: Halogenated or hydroxylated derivatives.
科学研究应用
9(Z),12(Z),15(Z)-Heneicosatrienoic acid has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable polymers, lubricants, and surfactants.
作用机制
The mechanism by which 9(Z),12(Z),15(Z)-Heneicosatrienoic acid exerts its effects involves its interaction with cell membranes and signaling pathways. The compound can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, it may interact with specific receptors and enzymes, influencing pathways related to inflammation, lipid metabolism, and cell proliferation.
相似化合物的比较
Similar Compounds
Linoleic Acid: An 18-carbon fatty acid with two cis double bonds at the 9th and 12th positions.
α-Linolenic Acid: An 18-carbon fatty acid with three cis double bonds at the 9th, 12th, and 15th positions.
Arachidonic Acid: A 20-carbon fatty acid with four cis double bonds at the 5th, 8th, 11th, and 14th positions.
Uniqueness
9(Z),12(Z),15(Z)-Heneicosatrienoic acid is unique due to its longer carbon chain and specific arrangement of double bonds, which confer distinct physical and chemical properties. These unique features make it valuable for specialized applications in research and industry.
属性
分子式 |
C21H36O2 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
(9Z,12Z,15Z)-henicosa-9,12,15-trienoic acid |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h6-7,9-10,12-13H,2-5,8,11,14-20H2,1H3,(H,22,23)/b7-6-,10-9-,13-12- |
InChI 键 |
WHLKAPQFQWYTAL-QNEBEIHSSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O |
规范 SMILES |
CCCCCC=CCC=CCC=CCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


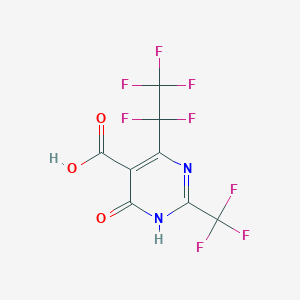
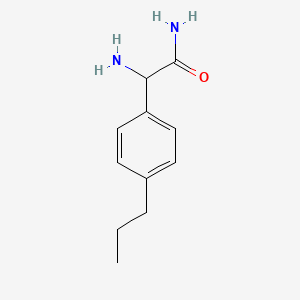
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)
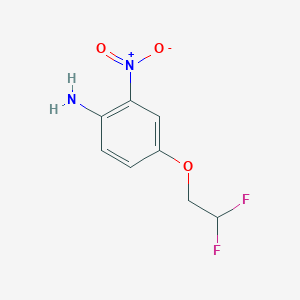
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
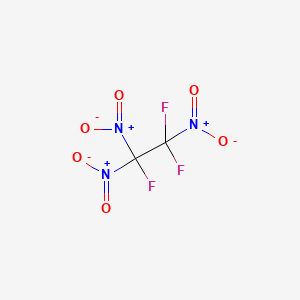
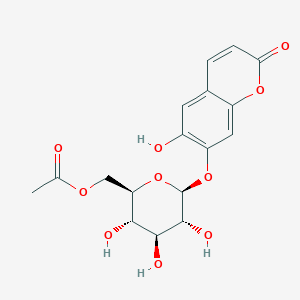
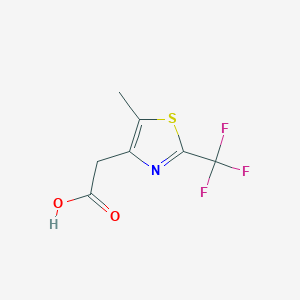

![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)



